molecular formula C8H8BrFO2S B1596746 4-Bromo-2-fluoro-1-(methylsulfonylmethyl)benzene CAS No. 886498-34-6

4-Bromo-2-fluoro-1-(methylsulfonylmethyl)benzene

Cat. No. B1596746
M. Wt: 267.12 g/mol
InChI Key: ZROGRIXTCMQBIP-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(methylsulfonylmethyl)benzene is a chemical compound with the molecular formula C8H8BrFO2S . It has a molecular weight of 267.12 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-2-fluoro-1-(methylsulfonylmethyl)benzene are not available, bromophenyl methyl sulfone compounds are known to undergo coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 267.12 .

Scientific Research Applications

Fluorescent Dye Development

Benzene derivatives, including those related to "4-Bromo-2-fluoro-1-(methylsulfonylmethyl)benzene," have been investigated for their potential as fluorescent dyes. A study by Beppu et al. (2015) discusses the development of green fluorophores based on benzene structures that demonstrate high fluorescence emission, photostability, and independence from solvent and pH conditions. This research suggests potential applications in imaging and displays due to the enhanced spectroscopic signal of these materials (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Radiosynthesis for Imaging

In the field of radiopharmaceuticals, the synthesis of halomethyl-benzene derivatives, including those fluorinated, provides new bifunctional labeling agents. Namolingam et al. (2001) have prepared a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes, demonstrating their potential in developing new imaging agents for medical applications (Namolingam, Luthra, Brady, & Pike, 2001).

Polymer Science

Kim et al. (2020) explored the synthesis of fluorinated sulfonated poly(arylene ether)s with semi-crystalline structures for use in proton exchange membranes. These materials show promising applications in fuel cells, highlighting the role of fluorinated benzene derivatives in enhancing the ion exchange capacity, mechanical, thermal, and oxidative stability of membranes (Kim, Park, & Lee, 2020).

Organic Synthesis

The versatility of bromo and fluoro-substituted benzene compounds in organic synthesis is highlighted by Auvray et al. (1985), who demonstrated the use of such compounds as multi-coupling reagents. These reagents facilitate the synthesis of functionally diverse sulfones, which are useful intermediates in organic synthesis (Auvray, Knochel, & Normant, 1985).

Chemical Solubility Studies

The solubility of benzene derivatives in various solvents is crucial for their application in chemical processes. Qian et al. (2014) measured the solubility of 1-fluoro-4-(methylsulfonyl)benzene, providing valuable data for its use in different organic solvents. This research aids in understanding the physical properties and potential applications of similar compounds in chemical synthesis and formulation (Qian, Wang, & Chen, 2014).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-bromo-2-fluoro-1-(methylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGRIXTCMQBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375774
Record name 4-bromo-2-fluoro-1-(methylsulfonylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-(methylsulfonylmethyl)benzene

CAS RN

886498-34-6
Record name 4-bromo-2-fluoro-1-(methylsulfonylmethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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